molecular formula C22H21N5O2 B2569850 1-(FURAN-2-CARBONYL)-4-{5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PIPERAZINE CAS No. 850191-57-0

1-(FURAN-2-CARBONYL)-4-{5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PIPERAZINE

Cat. No.: B2569850
CAS No.: 850191-57-0
M. Wt: 387.443
InChI Key: LEVKDFVAYKKCJS-UHFFFAOYSA-N
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Description

1-(FURAN-2-CARBONYL)-4-{5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PIPERAZINE is a complex organic compound that features a furan ring, a pyrazolo[1,5-a]pyrimidine core, and a piperazine moiety

Preparation Methods

The synthesis of 1-(FURAN-2-CARBONYL)-4-{5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PIPERAZINE typically involves multi-step organic synthesis. The key steps include:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the furan-2-carbonyl group: This step often involves acylation reactions using furan-2-carbonyl chloride.

    Incorporation of the piperazine moiety: This can be done through nucleophilic substitution reactions.

Industrial production methods may involve optimizing these steps to improve yield and scalability, often using catalysts and controlled reaction conditions to ensure high purity and efficiency.

Chemical Reactions Analysis

1-(FURAN-2-CARBONYL)-4-{5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(FURAN-2-CARBONYL)-4-{5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PIPERAZINE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.

    Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-(FURAN-2-CARBONYL)-4-{5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PIPERAZINE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(FURAN-2-CARBONYL)-4-{5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PIPERAZINE can be compared with other similar compounds, such as:

    Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activity and chemical properties.

    Furan derivatives: Compounds with a furan ring exhibit different reactivity and applications based on their functional groups.

    Piperazine derivatives: These compounds are widely used in medicinal chemistry for their ability to modulate pharmacokinetic properties and enhance drug efficacy.

The uniqueness of this compound lies in its combination of these three distinct moieties, which confer specific chemical and biological properties that are not observed in simpler analogs.

Properties

IUPAC Name

furan-2-yl-[4-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2/c1-16-14-20(25-9-11-26(12-10-25)22(28)19-8-5-13-29-19)27-21(24-16)18(15-23-27)17-6-3-2-4-7-17/h2-8,13-15H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVKDFVAYKKCJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C(=O)C4=CC=CO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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